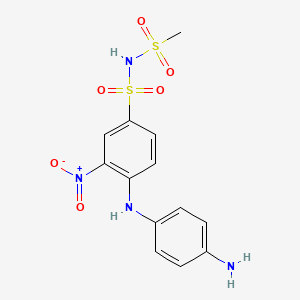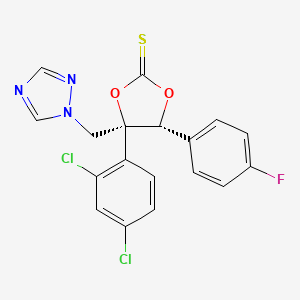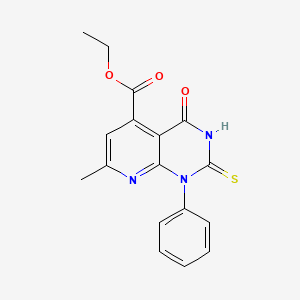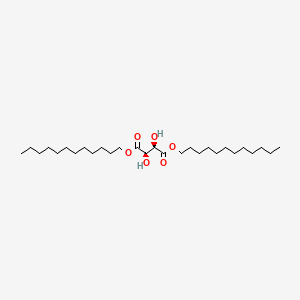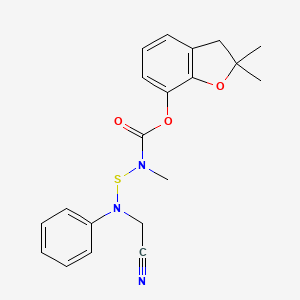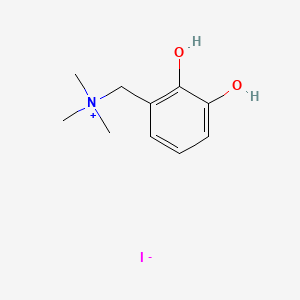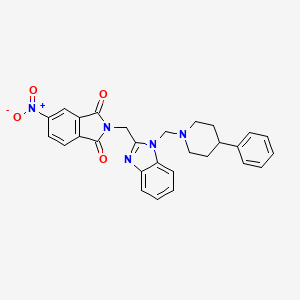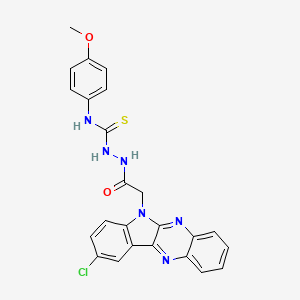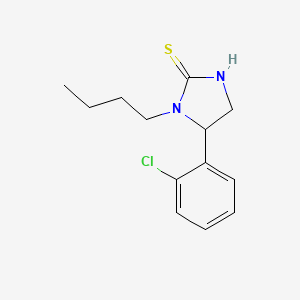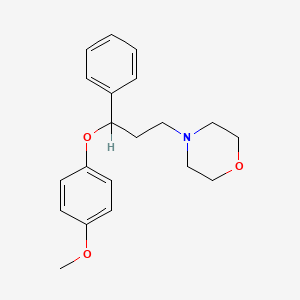
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine is an organic compound with the molecular formula C20H25NO3 It is a morpholine derivative, characterized by the presence of a methoxyphenoxy group and a phenylpropyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenol with epichlorohydrin to form 4-(3-chloro-2-hydroxypropoxy)anisole. This intermediate is then reacted with phenylmagnesium bromide to yield 4-(3-(4-methoxyphenoxy)-3-phenylpropyl)chloride. Finally, the chloride is treated with morpholine to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The phenylpropyl group can be reduced to form a cyclohexyl derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the phenylpropyl group results in a cyclohexyl derivative .
Scientific Research Applications
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenoxy group may facilitate binding to certain receptors, while the phenylpropyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This compound may modulate signaling pathways by acting as an agonist or antagonist at specific receptor sites.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Methoxyphenoxy)propyl)morpholine: Lacks the phenyl group, resulting in different chemical properties and biological activities.
4-(3-(4-Hydroxyphenoxy)-3-phenylpropyl)morpholine: Contains a hydroxy group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
Uniqueness
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine is unique due to the presence of both a methoxyphenoxy group and a phenylpropyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
157846-74-7 |
|---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenoxy)-3-phenylpropyl]morpholine |
InChI |
InChI=1S/C20H25NO3/c1-22-18-7-9-19(10-8-18)24-20(17-5-3-2-4-6-17)11-12-21-13-15-23-16-14-21/h2-10,20H,11-16H2,1H3 |
InChI Key |
QPNQBXFIPUJHSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(CCN2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



